2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a thione group, and a dimethoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of a catalyst such as glacial acetic acid . The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For example, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethoxyphenethylamine
Uniqueness
Compared to similar compounds, 2-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE stands out due to its unique combination of a triazole ring and a thione group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12N4O2S |
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Molecular Weight |
264.31 g/mol |
IUPAC Name |
2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H12N4O2S/c1-16-9-4-3-8(5-10(9)17-2)6-13-15-11(18)12-7-14-15/h3-7H,1-2H3,(H,12,14,18)/b13-6+ |
InChI Key |
MQVXGIBZIBQKAH-AWNIVKPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=S)N=CN2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=S)N=CN2)OC |
Origin of Product |
United States |
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